2-(2-Aminoethyl)isoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUQCYYLJGIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361567 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71824-24-3 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-(2-Aminoethyl)isoindoline-1,3-dione
The creation of this compound is primarily achieved through robust and reliable synthetic protocols that have been refined over time. These methods focus on the efficient construction of the heterocyclic scaffold and the subsequent introduction of the necessary aminoethyl side chain.
The most prevalent and direct method for constructing the isoindoline-1,3-dione (phthalimide) scaffold is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. nih.gov This reaction is a cornerstone of phthalimide (B116566) chemistry, valued for its efficiency and high yields. The process typically involves heating a mixture of phthalic anhydride with a suitable primary amine, often in a solvent like glacial acetic acid or toluene (B28343), to facilitate the dehydration and subsequent cyclization to form the imide ring. nih.govresearchgate.net
The general mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via dehydration, yielding the stable five-membered imide ring of the isoindoline-1,3-dione product.
General Reaction Scheme:
Reactants: Phthalic Anhydride, Primary Amine (R-NH₂)
Conditions: Heat, often with a solvent like glacial acetic acid or toluene. nih.govresearchgate.net
Product: N-substituted Isoindoline-1,3-dione
A specific example involves the reaction of phthalic anhydride with glycine (B1666218) in glacial acetic acid at reflux, which produces 2-(1,3-dioxoisoindolin-2-yl)acetic acid with high yield. nih.gov
There are two primary strategies for introducing the 2-aminoethyl group to the isoindoline-1,3-dione structure.
The most direct approach involves the condensation reaction described above, using ethylenediamine (B42938) as the primary amine. In this method, one of the amino groups of ethylenediamine reacts with phthalic anhydride to form the phthalimide ring, leaving the other primary amino group available on the ethyl side chain. This one-step process is highly efficient for producing the target compound.
Alternatively, the classic Gabriel Synthesis can be employed. wikipedia.orgnumberanalytics.com This multi-step method begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) to form potassium phthalimide. libretexts.orgmasterorganicchemistry.com This phthalimide anion then acts as a nucleophile in an SN2 reaction with a 2-haloethylamine, such as 2-bromoethylamine, to form N-(2-bromoethyl)phthalimide. The final step involves the liberation of the primary amine. While acidic or basic hydrolysis can be used, a common and milder method is hydrazinolysis (the Ing-Manske procedure), which involves reacting the N-alkylphthalimide with hydrazine (B178648) (N₂H₄). wikipedia.orgnrochemistry.com This cleaves the phthalimide group, releasing the desired primary amine, this compound, and forming a stable phthalhydrazide (B32825) precipitate. wikipedia.org
| Feature | Direct Condensation with Ethylenediamine | Gabriel Synthesis |
| Starting Materials | Phthalic Anhydride, Ethylenediamine | Potassium Phthalimide, 2-Haloethylamine |
| Number of Steps | One step | Multiple steps (alkylation, deprotection) |
| Key Intermediate | None (direct to product) | N-(2-haloethyl)phthalimide |
| Deprotection Step | Not required | Required (e.g., Hydrazinolysis) wikipedia.orgnrochemistry.com |
| Primary Advantage | Simplicity and efficiency | Versatility for various primary amines wikipedia.org |
For the large-scale production of isoindoline-1,3-dione derivatives, process optimization focuses on maximizing yield, minimizing waste, and employing environmentally benign conditions. google.com Green chemistry principles are increasingly being applied to these syntheses. rsc.org This includes the use of safer solvents, catalytic methods to reduce the need for stoichiometric reagents, and reaction conditions that lower energy consumption.
Approaches for industrial-scale synthesis may include:
Solventless Reactions: Performing the condensation between phthalic anhydride and the amine by simple heating without a solvent can reduce volatile organic compound (VOC) emissions and simplify product purification.
Catalytic Methods: While the uncatalyzed reaction is often efficient, various catalysts, including Lewis acids, can be used to lower the reaction temperature and time, thereby improving energy efficiency.
Alternative Solvents: The use of greener solvents, such as water or deep eutectic solvents, is being explored to replace traditional organic solvents like toluene or glacial acetic acid.
These strategies aim to make the production of compounds like this compound more economical and sustainable, which is crucial for their application in further chemical synthesis.
Advanced Synthetic Strategies for Functionalized Derivatives
Beyond the synthesis of the parent compound, advanced strategies are employed to create a diverse library of functionalized derivatives. These methods allow for the precise installation of various chemical groups, enabling the exploration of structure-activity relationships in fields like medicinal chemistry.
The isoindoline-1,3-dione scaffold serves as a robust building block for creating hybrid molecules through nucleophilic substitution reactions. nih.govnih.gov Derivatives can be synthesized where the phthalimide moiety is attached to another pharmacologically active core.
For instance, starting with a derivative like 2-(1,3-dioxoisoindolin-2-yl)acetic acid, the carboxylic acid can be activated and reacted with various amines to form amide-linked hybrids. nih.gov This amidation is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBT). nih.gov
Furthermore, if a reactive group is present on a substituent attached to the phthalimide nitrogen, it can undergo nucleophilic substitution. For example, a hydroxyl group on the N-substituent can be converted to a better leaving group, like a mesylate, which can then be displaced by a nucleophile such as an azide (B81097) (NaN₃). nih.gov This provides a route to introduce new functional groups and build more complex molecular architectures.
Palladium catalysis offers powerful and versatile methods for synthesizing highly functionalized isoindoline-1,3-dione derivatives. nih.govnih.gov One of the most effective techniques is the palladium-catalyzed aminocarbonylation of o-halobenzoates. nih.gov This one-step process brings together an o-halobenzoate, a primary amine, and carbon monoxide in the presence of a palladium catalyst to directly form the 2-substituted isoindole-1,3-dione. nih.govnih.gov
The reaction tolerates a wide range of functional groups, making it highly valuable for creating complex derivatives. nih.gov A key advantage is the ability to use halo-substituted starting materials, which leaves a halogen "handle" on the aromatic ring of the resulting phthalimide. This halogen can then be used in further palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to attach additional substituents, greatly expanding the structural diversity of the products. nih.gov
Palladium-catalyzed intramolecular cyclization and C-H functionalization processes are also used to construct complex fused ring systems incorporating the isoindoline-1,3-dione motif from appropriately designed precursors. capes.gov.bracs.org These advanced methods provide access to novel heterocyclic frameworks that are not readily accessible through traditional synthetic routes. organic-chemistry.org
| Method | Starting Materials | Key Features | Reference |
| Aminocarbonylation | o-Halobenzoate, Primary Amine, Carbon Monoxide | One-step synthesis; Tolerates various functional groups; Allows for further functionalization via cross-coupling. | nih.gov |
| Intramolecular C-H Functionalization | Substituted Propiolamides | Forms complex, fused ring systems; High degree of selectivity. | capes.gov.bracs.org |
| Direct α-Arylation | Indane-1,3-dione, Aryl Halides/Triflates | Synthesizes 2-substituted indene-1,3-diones, precursors to functionalized systems. | organic-chemistry.org |
Microwave-Assisted Synthesis Enhancements
The application of microwave irradiation has emerged as a significant enhancement in the synthesis of isoindoline-1,3-dione derivatives. bas.bg This technology serves as an effective heating source that dramatically shortens reaction times, improves yields, and often simplifies the work-up process. bas.bg In protocols for synthesizing related oxindole (B195798) derivatives, microwave-assisted condensation reactions have been shown to be highly efficient, reproducible, and scalable. bas.bg The association of microwave chemistry with multi-component reactions, in particular, has proven effective in reducing both reaction times and the consumption of starting materials, highlighting a move towards more sustainable synthetic practices. bas.bg
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Typically hours to days | Often reduced to minutes bas.bg |
| Yields | Variable, often moderate | Generally good to high bas.bg |
| Work-up | Can be complex | Often simplified bas.bg |
| Energy Consumption | Higher | Lower |
Stereoselective Synthesis of Chiral Isoindoline (B1297411) Derivatives for Enantioselective Applications
The construction of chiral isoindoline derivatives is of paramount importance, particularly for applications requiring enantioselective recognition and activity. Significant challenges lie in the asymmetric construction of quaternary stereocenters, which are common in 3,3-disubstituted isoindolinones. nih.gov
Researchers have successfully employed chiral phase-transfer catalysis to achieve the asymmetric synthesis of 3,3-disubstituted isoindolinones. nih.gov Using bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine, moderate enantioselectivity has been achieved, which can be significantly enhanced to high enantiomeric excess (up to 96% ee) through heterochiral crystallization. nih.gov Another established method involves the electrophilic cyclization of o-(1-alkynyl)benzamides using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS) to produce substituted isoindolin-1-ones under mild conditions. nih.gov This methodology is adaptable to various functional groups and has been applied to the synthesis of biologically relevant alkaloids. nih.gov
Table 2: Methodologies for Stereoselective Synthesis
| Method | Key Features | Application Example |
|---|---|---|
| Chiral Phase-Transfer Catalysis | Employs chiral catalysts (e.g., bifunctional ammonium salts) to induce asymmetry. nih.gov | Asymmetric synthesis of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate. nih.gov |
| Electrophilic Cyclization | Uses electrophiles (e.g., ICl, NBS) to trigger cyclization of alkynyl amides. nih.gov | Preparation of various substituted isoindolin-1-ones. nih.gov |
Alkylation Strategies for Isoindoline-1,3-dione Derivatives
Alkylation is a fundamental strategy for modifying the isoindoline-1,3-dione scaffold, allowing for the introduction of a wide array of functional groups. The significant reactivity of the imide nitrogen's acidic proton facilitates the preparation of numerous N-substituted derivatives. nih.gov These modifications are crucial as the nature of the introduced pharmacophore often dictates the biological activity of the resulting compound. nih.gov
One common approach involves the alkylation of a suitable precursor acid with various substituted benzyl (B1604629) bromides, which is then followed by a Friedel-Crafts acylation to form the target isoindolinone derivatives. acs.org The Gabriel synthesis, a classic method for forming primary amines, utilizes the alkylation of potassium phthalimide with a primary alkyl halide, followed by hydrolysis. This underscores the utility of the phthalimide group as a masked form of a primary amine, which is directly relevant to the structure of this compound.
Chemical Reactivity Profiles of this compound
The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the isoindoline-1,3-dione core and the primary aminoethyl side chain. The molecule can undergo a variety of reactions, including oxidation, reduction, and nucleophilic substitution.
Oxidation Reactions and Corresponding Oxo Derivative Formation
The isoindoline skeleton is susceptible to oxidation. nih.gov Depending on the specific reagents and reaction conditions, oxidation can occur at various positions. For instance, the N-alkyl group can be oxidized. nih.gov The primary amine of the aminoethyl side chain can also be a site for oxidation reactions. The isoindole framework itself is an oxidized form of the fully reduced isoindoline. nih.gov Formal oxidation of the isoindoline ring system leads to the formation of isoindolinone and phthalimide (isoindoline-1,3-dione) structures. nih.gov
Reduction Reactions for Amino Derivative Generation
Reduction reactions offer a pathway to generate amino derivatives from the isoindoline-1,3-dione core. The carbonyl groups of the dione (B5365651) are key sites for reduction. For example, the reduction of an isoindoline-1,3-dione with a reducing agent like Diisobutylaluminium hydride (DIBAL-H) can selectively reduce one of the carbonyl groups to afford the corresponding isoindolin-1-one. acs.org More vigorous reduction conditions can lead to the reduction of both carbonyls or even the aromatic ring. The phthalimide group itself is often used as a protecting group for amines, and its removal via hydrazinolysis (the Ing-Manske procedure) is a reductive cleavage process that liberates the primary amine.
Nucleophilic Substitution Reactions on the Isoindoline Ring for Functional Group Introduction
The introduction of functional groups onto the isoindoline ring can be achieved through nucleophilic substitution reactions. The benzene (B151609) ring of the isoindoline-1,3-dione is electron-deficient due to the two electron-withdrawing carbonyl groups, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org For an SNAr reaction to proceed, a good leaving group (typically a halide) must be present on the aromatic ring. libretexts.org Nucleophiles can then attack the ring, leading to the substitution of the leaving group and the introduction of a new functional group. The reaction is facilitated by the stabilization of the anionic intermediate by the electron-withdrawing groups. libretexts.org
Analysis of Major Reaction Products and Conditions
The synthesis and subsequent reactions of this compound are well-established processes in organic chemistry, primarily leveraging the principles of the Gabriel synthesis. wikipedia.org The major reaction pathways involve the formation of the phthalimide structure from phthalic anhydride and a primary amine, and the characteristic reactions of the resulting terminal amino group or the cleavage of the imide ring itself.
Synthesis of this compound
The principal method for synthesizing this compound is the condensation reaction between phthalic anhydride and ethylenediamine. patsnap.com This reaction is a variation of the general method for preparing N-substituted phthalimides, which involves heating a primary amine with phthalic anhydride. organic-chemistry.orgchemicalbook.com
A critical aspect of this specific synthesis is controlling the stoichiometry of the reactants. Since ethylenediamine possesses two primary amino groups, the reaction can potentially yield the desired mono-substituted product or the di-substituted byproduct, 1,2-bis(phthalimido)ethane. To favor the formation of the mono-adduct, a significant excess of ethylenediamine is typically used, ensuring that a molecule of phthalic anhydride is more likely to encounter an unreacted ethylenediamine molecule.
The reaction is commonly carried out by heating the reactants, often in a high-boiling point solvent such as glacial acetic acid or toluene, or even under solvent-free conditions by melting the reactants together. prepchem.comsphinxsai.com The initial reaction forms a phthalamic acid intermediate, which then undergoes cyclization via dehydration at elevated temperatures to yield the stable five-membered imide ring. youtube.com
Table 1: Representative Conditions for the Synthesis of N-Substituted Phthalimides
| Reactants | Reagents/Solvent | Temperature | Key Findings | Reference(s) |
| Phthalic Anhydride, Primary Amine (e.g., Glycine) | Glacial Acetic Acid | Reflux (120 °C) | Cyclocondensation occurs to form the N-substituted phthalimide. The product precipitates upon cooling. | sphinxsai.com, nih.gov |
| Phthalic Anhydride, Primary Amine | Solvent-free | 150-200 °C | A green chemistry approach involving simple heating of the reactants until a melt is formed. | prepchem.com |
| Phthalimide, Alkyl Halide | Potassium Hydroxide, Ionic Liquid (e.g., [bmim]BF4) | 20-80 °C | Provides an alternative N-alkylation route under milder conditions with recyclable solvents. | organic-chemistry.org |
Chemical Transformations and Major Products
The chemical reactivity of this compound is dominated by two main pathways: reactions at the terminal primary amino group and cleavage of the phthalimide ring.
Reactions of the Terminal Amino Group: The free aminoethyl side chain allows for a wide range of chemical modifications. As a typical primary amine, it can undergo nucleophilic attack, such as acylation, to form amides. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding N-acyl-N'-(phthalimidoethyl)amide. This reactivity is foundational for using the molecule as a building block in the synthesis of more complex structures. illinoisstate.edu
Cleavage of the Phthalimide Ring (Deprotection): The phthalimide group is widely used as a protecting group for primary amines because of its stability and the reliable methods for its removal. mdma.ch The most common method for cleaving the phthalimide ring is the Ing-Manske procedure, which involves hydrazinolysis. wikipedia.org Reacting this compound with hydrazine (N₂H₄) in a solvent like ethanol (B145695) results in the formation of the free primary diamine (ethylenediamine) and a stable, easily separable precipitate of phthalhydrazide. wikipedia.orglibretexts.org This deprotection strategy is a cornerstone of the Gabriel synthesis of primary amines. byjus.com Alternatively, acidic or basic hydrolysis can also be used to cleave the ring, yielding phthalic acid and the primary amine, though conditions are often harsher. libretexts.org
Table 2: Major Transformations of this compound and Related Phthalimides
| Starting Material | Reagents/Conditions | Major Product(s) | Reaction Type | Reference(s) |
| N-Alkylphthalimide | Hydrazine (N₂H₄), Ethanol, Reflux | Primary Amine, Phthalhydrazide | Deprotection (Ing-Manske Procedure) | libretexts.org, wikipedia.org |
| N-Alkylphthalimide | Sodium Borohydride (NaBH₄) in 2-Propanol/H₂O, then Acetic Acid | Primary Amine, Phthalide | Reductive Deprotection | mdma.ch, organic-chemistry.org |
| N-Alkylphthalimide | Strong Acid (e.g., H₂SO₄), Heat | Primary Amine Salt, Phthalic Acid | Acidic Hydrolysis | libretexts.org |
| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | EDCI, HOBT, Chloroform, Amine | 2-(1,3-Dioxoisoindolin-2-yl)-N-substituted acetamide (B32628) | Amidation (Acylation) | nih.gov |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H NMR spectrum of 2-(2-Aminoethyl)isoindoline-1,3-dione provides a precise map of the hydrogen atoms within the molecule. The aromatic protons on the phthalimide (B116566) ring typically appear as a complex multiplet due to second-order coupling effects, often designated as an AA'BB' system. mdpi.com The two methylene (B1212753) groups of the ethyl chain present as distinct triplets, resulting from coupling with their adjacent methylene neighbors. The primary amine protons often appear as a broad singlet, the chemical shift and broadness of which can be influenced by solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | m | 4H | Ar-H (Phthalimide) |
| ~3.75 | t | 2H | N-CH₂ -CH₂-NH₂ |
| ~2.95 | t | 2H | N-CH₂-CH₂ -NH₂ |
| ~1.50 | br s | 2H | N-CH₂-CH₂-NH₂ |
| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'm' denotes multiplet, 't' denotes triplet, 'br s' denotes broad singlet. |
The ¹³C NMR spectrum complements the ¹H NMR data by identifying the distinct carbon environments. The two carbonyl carbons of the imide functional group are characteristically found far downfield. The aromatic ring displays signals for both the protonated and the quaternary (non-protonated) carbons. The two aliphatic carbons of the ethyl side chain are observed in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168.4 | C =O (Imide) |
| ~134.2 | Ar-C H (Phthalimide) |
| ~132.0 | Ar-C (Quaternary) |
| ~123.3 | Ar-C H (Phthalimide) |
| ~40.1 | N-C H₂-CH₂-NH₂ |
| ~38.0 | N-CH₂-C H₂-NH₂ |
| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. wikipedia.org
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other. usask.ca For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent methylene groups (~3.75 ppm and ~2.95 ppm), confirming their connectivity in the ethyl chain. It would also show correlations between the coupled protons within the aromatic ring. usask.caresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govresearchgate.net An HSQC spectrum would definitively link the proton signal at ~3.75 ppm to the carbon signal at ~38.0 ppm (N-CH₂) and the proton signal at ~2.95 ppm to the carbon signal at ~40.1 ppm (-CH₂-NH₂). It would also correlate the aromatic proton signals (~7.85 ppm) with their corresponding aromatic carbon signals (~123.3 and ~134.2 ppm), confirming their assignments. nih.gov
Dynamic NMR processes, such as restricted bond rotation, can be investigated using variable-temperature (VT) NMR experiments. montana.edu In molecules like N-substituted phthalimides, rotation around the C-N bonds can be slow on the NMR timescale, leading to broadened signals or the appearance of multiple conformer signals at low temperatures. mdpi.comresearchgate.net For this compound, VT-NMR could be employed to study the rotational dynamics of the aminoethyl side chain. By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals, which allows for the calculation of the energy barrier for rotation. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For this compound (molecular formula C₁₀H₁₀N₂O₂, molecular weight 190.20 g/mol ), electrospray ionization (ESI) typically yields a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 191.
The fragmentation of N-substituted phthalimides follows characteristic pathways. xml-journal.netresearchgate.net A primary fragmentation event involves the cleavage of the bond between the phthalimide nitrogen and the ethyl group. This can lead to two significant fragment ions:
A fragment corresponding to the protonated aminoethyl side chain.
A fragment corresponding to the phthalimide moiety or its radical cation (m/z 147). raco.cat
Further fragmentation of the phthalimide ring can occur through the loss of carbon monoxide (CO) molecules. raco.catnih.gov These distinct fragmentation patterns are instrumental in confirming the identity of the compound.
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. vscht.cznih.gov The IR spectrum of this compound shows characteristic bands that confirm its key structural features.
The most prominent absorptions are from the imide and amine groups. The cyclic imide shows two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. ucalgary.ca The primary amine (-NH₂) group is identified by its N-H stretching vibrations. ucalgary.ca
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3400 | Medium-Weak | Primary Amine (N-H) | Asymmetric Stretch |
| ~3330 | Medium-Weak | Primary Amine (N-H) | Symmetric Stretch |
| ~3070 | Weak | Aromatic C-H | Stretch |
| ~2940, ~2860 | Weak | Aliphatic C-H | Stretch |
| ~1770 | Strong | Imide C=O | Asymmetric Stretch |
| ~1705 | Strong | Imide C=O | Symmetric Stretch |
| ~1610 | Medium | Aromatic C=C | Stretch |
| ~1590 | Medium | Amine N-H | Bend (Scissoring) |
| ~1400 | Strong | C-N Stretch | Imide C-N Stretch |
| Note: Wavenumbers are approximate. Intensity can be described as Strong, Medium, or Weak. |
X-ray Crystallography for Solid-State Structural Resolution and Bond Geometry Validation
In a typical analysis, single crystals of the compound are grown and irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This allows for the validation of the planar isoindoline (B1297411) core and the conformation of the flexible aminoethyl side chain.
The data obtained from crystallographic studies on related phthalimides confirm the expected bond geometries. For instance, the carbon-oxygen double bonds of the dione (B5365651) group are consistently measured, as are the bond lengths within the fused benzene (B151609) ring and the five-membered heterocyclic ring. nih.gov These empirical measurements are crucial for validating computational models and confirming the structural assignments made by other spectroscopic methods.
Table 1: Representative Bond Parameters of the Isoindoline-1,3-dione Core from Analogues This table presents typical bond length and angle values for the core structure, derived from published crystallographic data of similar isoindoline-1,3-dione compounds.
| Parameter | Typical Value (Å/°) | Method of Determination |
| C=O Bond Length | 1.20 Å - 1.21 Å | X-ray Diffraction nih.gov |
| N-C (imide) Bond Length | 1.40 Å - 1.45 Å | X-ray Diffraction nih.gov |
| C-C (aromatic) Bond Length | 1.37 Å - 1.39 Å | X-ray Diffraction nih.gov |
| C-N-C Bond Angle | ~122.5° | Crystallography |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample. This method serves as a crucial check for the purity and empirical formula of a synthesized compound. For this compound, the molecular formula is C₁₀H₁₀N₂O₂. chemwhat.com
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of each element. A highly purified sample of the compound should yield experimental results that closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%). Certificates of analysis for related compounds often specify that purity is determined by methods including elemental analysis, which may have an accepted accuracy of ±2%. lgcstandards.com Any significant deviation between the theoretical and found values would suggest the presence of impurities, such as residual solvents or starting materials.
Table 2: Theoretical Elemental Composition of this compound Based on the molecular formula C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol .
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
| Carbon | C | 12.01 | 63.15% |
| Hydrogen | H | 1.008 | 5.30% |
| Nitrogen | N | 14.01 | 14.73% |
| Oxygen | O | 16.00 | 16.82% |
Chromatographic Methods for Purity Assessment (e.g., Thin Layer Chromatography)
Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating them from impurities. Thin Layer Chromatography (TLC) is a widely used, simple, and rapid method for this purpose. libretexts.org It is frequently employed to monitor the progress of synthesis reactions involving isoindoline-1,3-dione derivatives and to evaluate the purity of the final product. nih.govresearchgate.net
In a typical TLC analysis of this compound, a solution of the compound is spotted onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. chromatographyonline.com The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus the mobile phase. libretexts.org
A pure compound should ideally appear as a single, well-defined spot on the developed plate. The presence of multiple spots indicates impurities. The retention factor (Rf), calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions (stationary phase, mobile phase, temperature). libretexts.org For quantitative analysis and higher resolution separations, High-Performance Liquid Chromatography (HPLC) is often used, with some commercial grades of the compound's hydrochloride salt reporting purities of ≥99%. chemimpex.com
Table 3: Illustrative TLC Protocol for Purity Assessment This table outlines a hypothetical example of a TLC setup for analyzing the purity of this compound.
| Parameter | Description | Example |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F₂₅₄ |
| Mobile Phase | The solvent system that moves up the plate. | Ethyl acetate/Hexane (e.g., 1:1 v/v) |
| Visualization | Method used to see the spots. | UV light at 254 nm (due to the phthalimide chromophore) |
| Sample Application | Spotting the sample and a reference standard. | A spot of the synthesized product alongside a spot of a pure reference standard. |
| Expected Result | Observation for a pure sample. | The product spot travels the same distance and has the same Rf value as the reference standard, with no secondary spots visible. |
Strategies for Resolving Contradictions in Spectral Data During Structural Elucidation
During the process of structural elucidation, it is not uncommon to encounter ambiguous or contradictory data from different analytical methods. A systematic strategy is essential to resolve these discrepancies and arrive at the correct structure. The confirmation of the this compound structure relies on the convergence of evidence from multiple techniques.
A primary strategy is the combined use of orthogonal analytical techniques—methods that measure different physical properties of the molecule. For isoindoline-1,3-dione derivatives, this involves integrating data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy. researchgate.net
Key strategies include:
Cross-Validation: If ¹H NMR data shows unexpected peak splitting, 2D NMR experiments (like COSY or HMQC) can be performed to establish connectivity between protons and carbons, helping to clarify the spin system.
High-Resolution Mass Spectrometry (HRMS): If nominal mass spectrometry provides a molecular weight that could correspond to multiple elemental formulas, HRMS can provide a highly accurate mass measurement (typically to four decimal places), which can definitively confirm the correct molecular formula.
Definitive Structural Analysis: When spectroscopic data remain ambiguous or fail to distinguish between isomers, X-ray crystallography is the ultimate arbiter. It provides an unambiguous three-dimensional structure, which can be used to resolve any contradictions arising from other techniques. For example, it can definitively distinguish between positional isomers or resolve stereochemistry.
Purity Reassessment: Contradictory data can often arise from an impure sample. Re-purifying the sample using methods like column chromatography or recrystallization, and subsequently re-running the analyses, can often resolve the issue. The purity can be re-checked via TLC or HPLC. nih.gov
Derivative Formation: In some cases, chemically modifying the molecule to a known derivative can help confirm the structure of the original compound.
By systematically applying these strategies, chemists can build a self-consistent and robust body of evidence that leads to the unequivocal structural assignment of this compound.
Biological Activities and Pharmacological Investigations
Enzyme Inhibition Studies
The primary mechanism through which isoindoline-1,3-dione derivatives exert their biological effects is through the inhibition of specific enzymes. Research has demonstrated their efficacy against cholinesterases, key proteases, cyclooxygenases, and alpha-glucosidase, highlighting the versatility of this chemical scaffold.
Derivatives of isoindoline-1,3-dione have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of neurodegenerative diseases like Alzheimer's. zhaw.ch The inhibition of these enzymes increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a key strategy for managing Alzheimer's symptoms. nih.gov
The acetylcholinesterase enzyme features two main binding sites: the catalytic active site (CAS) located deep within a gorge, and a peripheral anionic site (PAS) at the entrance of this gorge. researchgate.net A significant strategy in designing effective AChE inhibitors is to develop compounds that can interact with both sites simultaneously. researchgate.net
Molecular docking studies have revealed that isoindoline-1,3-dione derivatives are capable of this dual binding. zhaw.chresearchgate.netresearchgate.net The phthalimide (B116566) moiety of these compounds has been shown to interact specifically with the PAS. researchgate.net For instance, docking studies of 4-phthalimidobenzenesulfonamide derivatives showed that the most active compound interacts with both the CAS and PAS of AChE. zhaw.ch Similarly, investigations into isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids confirmed their binding to both catalytic and peripheral sites. researchgate.net The high affinity of these compounds for cholinesterases is attributed to interactions involving the carbonyl carbons and aromatic rings of the isoindoline-1,3-dione structure. nih.gov In some derivatives, the C=O group of the isoindoline-1,3-dione ring forms hydrogen bonds with residues in the acyl pocket of the CAS, while other parts of the molecule, such as a linker, can form interactions with the PAS pocket. researchgate.net The enzymatic pocket of BuChE also contains a CAS and PAS, allowing for similar binding interactions. mdpi.com
The inhibitory potency of isoindoline-1,3-dione derivatives against cholinesterases varies significantly based on their structural modifications, providing clear structure-activity relationships (SAR).
One study of 4-phthalimidobenzenesulfonamide derivatives found that compound 7 was the most potent against AChE, while compound 3 exhibited the highest inhibition against BuChE. zhaw.ch A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed moderate to significant AChE inhibitory activity, with the most promising inhibitors featuring six or seven methylene (B1212753) groups in their alkyl chain. mdpi.com This suggests that the length of the linker chain is a critical factor for activity.
In another series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to enhance AChE inhibitory activity. nih.gov The compound 4a , which has an ortho-chlorine substituent, was the most potent in its series. nih.gov Conversely, compound 4g , with an electron-donating methoxy (B1213986) group, also showed favorable potency. nih.gov Furthermore, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids demonstrated good inhibitory activity, with compounds 7a and 7f , both possessing a 4-fluorobenzyl pyridinium moiety, showing the highest potency. researchgate.net
| Compound Series | Most Potent Derivative(s) | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4-Phthalimidobenzenesulfonamides | Compound 7 | AChE | 1.35 ± 0.08 | zhaw.ch |
| 4-Phthalimidobenzenesulfonamides | Compound 3 | BuChE | 13.41 ± 0.62 | zhaw.ch |
| 2-(Diethylaminoalkyl)-isoindoline-1,3-diones | 6-7 methylene chain derivatives | AChE | 0.9 - 1.2 | mdpi.comambeed.com |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Compound 4a (ortho-Cl) | AChE | 0.91 ± 0.045 | nih.gov |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Compounds 7a and 7f (para-F) | AChE | 2.1 ± 0.6 | researchgate.net |
| Donepezil-based isoindoline-1,3-diones | Compound 3b | Human AChE | 0.361 | nih.gov |
The isoindoline-1,3-dione scaffold has also been investigated for its potential to inhibit viral proteases, which are essential for viral replication. The papain-like cysteine protease (PLpro) of SARS-CoV-2 is a key therapeutic target for antiviral agents. zhaw.chnih.gov Research has identified phthalimide derivatives as a new class of PLpro inhibitors. zhaw.chnih.gov A study focusing on this target identified two potent inhibitors, ZHAWOC6941 (17h) and ZHAWOC25153 (17o) , which displayed IC50 values of 8 µM and 7 µM, respectively. zhaw.chnih.govambeed.com
Additionally, molecular docking studies have suggested that hybrid molecules containing the isoindoline-1,3-dione structure could potentially inhibit the SARS-CoV-2 main protease (Mpro), another critical enzyme for viral replication. researchgate.net These findings indicate that the thiazo-isoindolinedione scaffold is a promising platform for the development of new antiviral drugs. researchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| ZHAWOC6941 (17h) | SARS-CoV-2 PLpro | 8 | zhaw.chambeed.com |
| ZHAWOC25153 (17o) | SARS-CoV-2 PLpro | 7 | zhaw.chambeed.com |
Phthalimide and its derivatives are well-known for their anti-inflammatory properties. mdpi.comtandfonline.comnih.gov This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), mediators of inflammation. nih.govnih.gov
A study of novel N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-dione derivatives investigated two compounds, ZM4 and ZM5 , for their COX inhibitory activity. nih.gov The results showed that both compounds non-selectively inhibited COX-1 and COX-2, with IC50 values ranging from 3.0 to 3.6 µM. nih.gov Molecular docking confirmed that these compounds bind to both COX enzymes in a manner similar to other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Another investigation into N-phenyl-phthalimide sulfonamides identified LASSBio 468 as a potent anti-inflammatory agent, an effect correlated with its ability to inhibit TNF-alpha levels, a key inflammatory cytokine. researchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| ZM4 | COX-1 & COX-2 | 3.0 - 3.6 | nih.gov |
| ZM5 | COX-1 & COX-2 | 3.0 - 3.6 | nih.gov |
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established strategy for managing type II diabetes by delaying glucose absorption after meals. nih.govmdpi.com Numerous phthalimide derivatives have demonstrated potent inhibitory activity against α-glucosidase, positioning the phthalimide structure as a valuable pharmacophore for designing new inhibitors. nih.gov
A series of novel hybrid molecules incorporating the phthalimide scaffold with thiazolidine-2,4-dione or rhodanine moieties were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov A majority of these compounds exhibited potent inhibition, with IC50 values significantly lower than that of the standard drug, acarbose (B1664774) (IC50 = 817.38 ± 6.27 µM). nih.gov Notably, compounds 6k , 6h , 6b , and 6e were among the most potent, with IC50 values of 5.44 ± 0.13 µM, 6.59 ± 0.15 µM, 7.72 ± 0.16 µM, and 7.91 ± 0.17 µM, respectively. nih.gov
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 6k | 5.44 ± 0.13 | nih.gov |
| Compound 6h | 6.59 ± 0.15 | nih.gov |
| Compound 6b | 7.72 ± 0.16 | nih.gov |
| Compound 6e | 7.91 ± 0.17 | nih.gov |
| Acarbose (Standard) | 817.38 ± 6.27 | nih.gov |
Other Enzyme Targets (e.g., Histone Deacetylase, Xanthine Oxidase, Carbonic Anhydrase)
Derivatives of isoindoline-1,3-dione have been investigated for their inhibitory effects on several key enzymes implicated in human disease.
Histone Deacetylase (HDAC): HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to epigenetic changes that can influence gene expression. wikipedia.org They have been explored for their anti-inflammatory and antitumor properties. nih.gov While the broader class of compounds is well-studied, specific research is ongoing to fully elucidate the direct inhibitory activities of isoindoline-1,3-dione derivatives on various HDAC isoforms.
Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia and gout. researchgate.net Certain isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase. In one study, N-phenyl isoindole-1,3-dione derivatives demonstrated significantly better inhibitory activity than N-methyl or N-ethyl derivatives, with IC50 values ranging from 7.15 to 22.56 μM. researchgate.net This suggests that the phenyl ring plays a crucial role in enhancing the inhibitory effect on the enzyme. researchgate.net
Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing enzymes involved in numerous physiological processes. medchemexpress.com Inhibitors of these enzymes are used to treat a variety of conditions, including glaucoma, epilepsy, and certain types of cancer. drugbank.comwikipedia.orgnih.gov Novel isoindoline-1,3-dione-based compounds, including oximes and benzenesulfonamide hydrazones, have been synthesized and shown to act as selective inhibitors of the tumor-associated human carbonic anhydrase (hCA) isoform IX. nih.gov This selectivity for a cancer-related isoform over ubiquitous CAs is a promising characteristic for developing targeted anticancer therapies. newsama.comnih.gov
| Enzyme Target | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| Xanthine Oxidase | N-substituted isoindole-1,3-diones | N-phenyl derivatives showed the highest activity (IC50: 7.15 - 22.56 μM). | researchgate.net |
| Carbonic Anhydrase IX | Isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones | Demonstrated striking selective inhibition of the tumor-associated hCA IX isoform. | nih.gov |
Neuropharmacological Activities
The isoindoline-1,3-dione framework is present in molecules that exhibit a range of activities within the central nervous system, from neuroprotection to modulation of neurotransmitter systems.
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into cytotoxic plaques. nih.govscienceopen.com Developing agents that can inhibit this aggregation process is a primary therapeutic strategy. nih.govresearchgate.net Phthalimide (isoindoline-1,3-dione) derivatives have been identified as noteworthy pharmacophores for designing such inhibitors, partly due to their interaction with the peripheral anionic site of acetylcholinesterase, an enzyme also implicated in Alzheimer's pathology. nih.gov A study on multifunctional derivatives identified 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione as a promising compound, which demonstrated a 24.9% inhibition of Aβ-aggregation at a concentration of 10 μM. researchgate.net
| Compound ID (from study) | Experimental Model | Observed Effects | Reference |
|---|---|---|---|
| Compound (2a) | Pentylenetetrazol (PTZ)-induced seizure | Increased seizure latency, reduced seizure duration, lowered mortality rate. | benthamdirect.combenthamdirect.combenthamscience.com |
| Compound 2 | Subcutaneous pentylenetetrazol (scPtz) test | More potent than phenytoin (B1677684) against clonic seizures at 40 mg/Kg. | nih.gov |
Antipsychotic drugs primarily function by modulating neurotransmitter receptors, with the dopamine (B1211576) D2 receptor being a crucial target for all licensed neuroleptics. nih.govmdpi.com Some isoindoline-1,3-dione derivatives have been evaluated as potential antipsychotic agents, specifically for their ability to interact with dopamine receptors. researchgate.net In silico analyses have suggested that certain isoindoline (B1297411) compounds are promising ligands for the dopamine D2 receptor, interacting with key amino acid residues at its allosteric binding site. Furthermore, other derivatives of this class have been assessed for activity at the dopamine D3 receptor, another important target in the treatment of psychosis. researchgate.netfrontiersin.org This dual modulation potential highlights the versatility of the isoindoline-1,3-dione scaffold in designing novel antipsychotic agents.
Oxidative stress is a major contributor to cell damage in various neurodegenerative diseases. tandfonline.comnih.gov Consequently, compounds with neuroprotective properties are of significant therapeutic interest. Studies have shown that derivatives of isoindoline-1,3-dione can protect neuronal cells from oxidative damage. For instance, certain isoindoline-1,3-dione-N-benzyl pyridinium hybrids demonstrated a neuroprotective effect against hydrogen peroxide (H2O2)-induced cell death in PC12 neurons. nih.gov In another study using human SH-SY5Y neuroblastoma cells, three different isoindoline derivatives were shown to increase cell viability in the presence of H2O2-induced oxidative stress. tandfonline.comnih.gov Their mechanism of action involved reducing intracellular reactive oxygen species (ROS) and increasing the gene expression of NRF2, a key transcription factor in the oxidative stress response, along with its associated antioxidant enzymes. tandfonline.comnih.gov
Antimicrobial and Antifungal Efficacy
The isoindoline-1,3-dione structure is a component of various molecules with a wide range of biological activities, including antimicrobial and antifungal effects. gsconlinepress.com Several studies have reported the synthesis of novel isoindoline-1,3-dione derivatives and their subsequent evaluation against various microbial strains.
One study synthesized new phthalimido derivatives and found that compound 7 (2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione) exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. rajpub.com In the same study, compound 4b ((E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione) showed promising antifungal activity. rajpub.com
Another investigation revealed that halogenation of the isoindole-1,3(2H) dione (B5365651) structure enhances its antimicrobial effects. proquest.com The study found that tetra-brominated derivatives were more effective than tetra-chlorinated derivatives, and that Gram-positive microorganisms were generally more sensitive to these compounds than Gram-negative ones. proquest.com
A separate series of newly synthesized isoindoline-1, 3-dione derivatives were shown to possess moderate antimicrobial activity against various bacterial and fungal strains. gsconlinepress.com
| Derivative Type/Compound ID | Activity | Target Microbes | Reference |
|---|---|---|---|
| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione | Broad-spectrum antibacterial | Gram-positive and Gram-negative bacteria | rajpub.com |
| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Antifungal | Fungal strains | rajpub.com |
| Halogenated isoindole-1,3(2H) diones | Antibacterial | Gram-positive bacteria (more sensitive) | proquest.com |
Antibacterial Spectrum and Mechanisms
Derivatives of isoindoline-1,3-dione have demonstrated notable antibacterial activity against a variety of pathogenic strains. researchgate.net Studies have shown these compounds to be effective against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. rajpub.com
In vitro evaluations have tested these derivatives against several clinically isolated bacterial strains. One study synthesized a series of seven isoindoline-1,3-dione derivatives and assessed their activity against Escherichia coli, Pseudomonas fluorescens, Micrococcus luteus, and Bacillus subtilis. Among the tested compounds, two derivatives, in particular, exhibited significant antibacterial efficacy. semanticscholar.org Further research on 3-Nitroisoindoline-1,3-dione analogues confirmed inhibitory effects against Bacillus spp and Escherichia coli. seu.ac.lk Another study highlighted a derivative, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}isoindoline-1,3-dione, for its broad-spectrum activity. rajpub.com
The range of susceptible bacteria is extensive, as shown in the table below, which compiles data from various studies.
Table 1: Antibacterial Spectrum of Isoindoline-1,3-dione Derivatives
| Bacterial Strain | Gram Type | Activity Observed |
|---|---|---|
| Bacillus subtilis | Positive | Yes gsconlinepress.comsemanticscholar.org |
| Bacillus cereus | Positive | Yes gsconlinepress.com |
| Micrococcus luteus | Positive | Yes semanticscholar.org |
| Staphylococcus aureus | Positive | Yes gsconlinepress.com |
| Corynebacterium rubrum | Positive | Yes gsconlinepress.com |
| Escherichia coli | Negative | Yes gsconlinepress.comsemanticscholar.orgseu.ac.lk |
| Pseudomonas fluorescens | Negative | Yes semanticscholar.org |
| Pseudomonas aeruginosa | Negative | Yes gsconlinepress.com |
| Klebsiella pneumoniae | Negative | Yes gsconlinepress.com |
| Salmonella typhimurium | Negative | Yes gsconlinepress.com |
Antifungal Spectrum and Mechanisms
The antifungal potential of the isoindoline-1,3-dione scaffold is also well-documented. nih.govnih.gov Research has identified specific derivatives with promising activity against various fungal pathogens. For instance, the chalcone derivative (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione was noted for its promising antifungal effects. rajpub.com
Systematic screening has been conducted against several fungal species. One study investigated newly synthesized cyclic imide derivatives against a panel of fungi, including Candida albicans, Candida glabrata, and Cryptococcus neoformans, and observed moderate activity. gsconlinepress.com Another investigation into 3-Nitroisoindoline-1,3-dione analogues found them to be effective against opportunistic molds like Aspergillus spp and Trichoderma spp. seu.ac.lk
Table 2: Antifungal Spectrum of Isoindoline-1,3-dione Derivatives
| Fungal Strain | Type | Activity Observed |
|---|---|---|
| Candida albicans | Yeast | Yes gsconlinepress.com |
| Candida glabrata | Yeast | Yes gsconlinepress.com |
| Cryptococcus neoformans | Yeast | Yes gsconlinepress.com |
| Aspergillus spp | Mold | Yes seu.ac.lk |
| Trichoderma spp | Mold | Yes seu.ac.lk |
Antituberculosis and Antileishmanial Activities
The versatility of the isoindoline-1,3-dione structure extends to activity against mycobacteria and protozoan parasites. The planar, hydrophobic nature of the ring system is thought to facilitate interactions with various biological targets within these organisms. nih.gov
Antituberculosis Activity: Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents. researchgate.net Isoindoline-1,3-dione has been identified as a critical pharmacophore for anti-tuberculosis drug design. nih.gov Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. In one extensive study, a series of derivatives were tested against the virulent H37Rv strain, with one compound demonstrating a significant half-maximal inhibitory concentration (IC50) of 18 μM. This compound was also found to inhibit the InhA enzyme, a key component of the mycobacterial fatty acid synthase system, with an IC50 of 8.65 μM. nih.gov Another study synthesized hybrid molecules combining the isoindoline-1,3-dione moiety with 4-aminoquinoline and isoniazid, finding that these triad (B1167595) conjugates exhibited promising activity against the mc26230 strain of M. tuberculosis with minimal inhibitory concentrations (MIC) in the range of 5.1–11.9 µM. researchgate.net
Antileishmanial Activity: Derivatives of isoindoline-1,3-dione have shown potent activity against Leishmania parasites. In a study evaluating halogenated derivatives, compounds were tested against Leishmania tropica. The results were highly promising, with the compounds proving to be more effective than Glucantime, a first-line treatment for leishmaniasis. One tetra-brominated derivative was particularly effective, with an IC50 value of 0.0478 μmol/mL. researchgate.netproquest.com This suggests that increasing the lipophilicity of the molecule through halogenation may enhance its antileishmanial effects. researchgate.net
Anti-HIV Activity of Related Derivatives
The phthalimide scaffold has been investigated for its potential as an antiviral agent, including against the Human Immunodeficiency Virus (HIV). gsconlinepress.comrsc.org Several studies have synthesized and screened N-substituted phthalimide derivatives to assess their inhibitory activity against HIV-1 and HIV-2.
In one such study, a series of novel N-substituted phthalimides were synthesized and evaluated in MT-4 cells. While the compounds exhibited cytotoxicity, with 50% cytotoxic concentration (CC50) values ranging from 84-125 μg/ml, none demonstrated significant anti-HIV activity at non-toxic concentrations. slideshare.netipindexing.com Similarly, a separate investigation involving sebacoyl-phthalimido derivatives also included screening for activity against HIV-1 and HIV-2. researchgate.net The collective findings suggest that while the phthalimide core is a component of various bioactive molecules, its direct, potent anti-HIV activity may require specific structural modifications that have yet to be fully elucidated.
Anticancer and Cytotoxic Potency
The isoindoline-1,3-dione moiety is a foundational structure in several anticancer agents, and its derivatives are subjects of intensive research for their cytotoxic potential against various cancer cell lines. nih.govacs.org
Activity Against Various Cancer Cell Lines (e.g., Breast, Lung, Hepatocellular Carcinoma)
Derivatives of isoindoline-1,3-dione have demonstrated broad anticancer and cytotoxic effects across a range of human cancer cell lines. nih.gov The antiproliferative activity is often dependent on the specific substitutions made to the core structure. acs.org
Lung Cancer: N-benzylisoindole-1,3-dione derivatives were evaluated against A549-Luc human lung carcinoma cells. After a 48-hour incubation period, two compounds showed IC50 values of 114.25 μM and 116.26 μM, respectively. nih.gov Another study on different isoindole derivatives found one compound containing an azide (B81097) and silyl ether group to be highly active against the A549 cell line, with an IC50 of 19.41 μM. nih.gov
Breast and Colon Cancer: The antiproliferative properties of isoindoline-1,3-dione derivatives have been reported against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. nih.gov Halogenated derivatives have shown good antiproliferative activity against Caco-2 and HCT-116 human colon cancer cell lines, with one tetra-brominated compound being more effective than the reference drug thalidomide (B1683933) against Caco-2 cells (IC50 of 0.080 μmol/mL). proquest.com
Blood Cancer: N-substituted isoindoline-1,3-dione derivatives have been investigated for their effects on blood cancer. One derivative, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, showed a potent inhibitory effect on the viability of Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) cells, with CC50 values of 0.26 μg/mL and 3.81 μg/mL, respectively. researchgate.net
Other Cancer Cell Lines: The cytotoxic potential of these derivatives has also been confirmed against HeLa (cervical cancer) and C6 (glioma) cell lines. nih.gov
Table 3: Cytotoxic Activity of Isoindoline-1,3-dione Derivatives Against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Compound Derivative | IC50 / CC50 Value |
|---|---|---|---|
| A549 | Lung Carcinoma | N-benzyl derivative | 114.25 µM nih.gov |
| A549 | Lung Carcinoma | Azide/silyl ether derivative | 19.41 µM nih.gov |
| Caco-2 | Colon Carcinoma | Tetra-brominated derivative | 0.080 µmol/mL proquest.com |
| HeLa | Cervical Carcinoma | Various derivatives | Activity confirmed nih.govnih.gov |
| C6 | Glioma | Various derivatives | Activity confirmed nih.gov |
| MCF-7 | Breast Adenocarcinoma | Various derivatives | Activity confirmed nih.gov |
| Raji | Burkitt's Lymphoma | 2-(4-(2-Bromoacetyl)phenyl) derivative | 0.26 µg/mL researchgate.net |
| K562 | Chronic Myelogenous Leukemia | 2-(4-(2-Bromoacetyl)phenyl) derivative | 3.81 µg/mL researchgate.net |
Other Noteworthy Biological and Pharmacological Effects
Derivatives of the isoindoline-1,3-dione and related phthalimide structures have demonstrated a wide array of pharmacological activities, indicating their potential as scaffolds for the development of novel therapeutic agents.
The isoindoline framework is a key structural feature in several compounds exhibiting a broad spectrum of antiviral activities against various human viruses. Research has highlighted the potential of isoindoline derivatives to act against human immunodeficiency virus (HIV), dengue virus, enterovirus 71 (EV-71), hepatitis B and C viruses (HBV and HCV), respiratory syncytial virus (RSV), and influenza A and B viruses. The versatility of the isoindole scaffold allows for chemical modifications that can lead to compounds with potent antiviral efficacy, potentially overcoming drug resistance and improving side-effect profiles.
For instance, certain benzo[de]isoquinoline-1,3-dione derivatives have been shown to inhibit the replication of herpes simplex and vaccinia viruses in cell cultures, although they were found to be ineffective against influenza and Sindbis viruses. Specifically, 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione and 5-nitro-2-[2-(1-pyrrolidine)-ethyl]-benzo[de]isoquinoline-1,3-dione demonstrated time-dependent inhibitory activity and were effective in preventing or reducing the severity of ocular and dermal vaccinia virus infections in animal models. nih.gov
Furthermore, isoquinolone derivatives, which share structural similarities, have been identified as inhibitors of influenza A and B viruses. One such compound demonstrated efficacy by targeting the viral polymerase activity. researchgate.net Through structural modifications, a derivative with significantly reduced cytotoxicity was developed, highlighting the potential for creating safer antiviral drugs based on this scaffold. researchgate.net
Table 1: Antiviral Activities of Isoindoline-1,3-dione and Related Derivatives
| Compound Class | Virus Target(s) | Observed Effect |
|---|---|---|
| Isoindoline Derivatives | HIV, Dengue, EV-71, HBV, HCV, RSV, Influenza A/B | Broad-spectrum antiviral activity |
| Benzo[de]isoquinoline-1,3-diones | Herpes Simplex Virus, Vaccinia Virus | Inhibition of viral replication nih.gov |
| Isoquinolone Derivatives | Influenza A and B Viruses | Inhibition of viral polymerase activity researchgate.net |
Derivatives of isoindoline-1,3-dione are well-recognized for their anti-inflammatory properties. nih.gov A significant mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. mdpi.comnih.gov
Studies on aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated their ability to inhibit both COX-1 and COX-2 enzymes. mdpi.com This non-selective inhibition contributes to their anti-inflammatory effects, which have been observed in carrageenan-induced edema models in rats. mdpi.com For example, certain aminoacetylenic derivatives, such as ZM4 and ZM5, exhibited significant anti-inflammatory activity by reducing edema in a dose- and time-dependent manner. The IC50 values for COX-1 and COX-2 inhibition for these compounds were in the micromolar range.
Furthermore, a series of 1H-isoindole-1,3(2H)-dione derivatives were found to significantly reduce COX-2 expression in LPS-stimulated macrophages, indicating a direct impact on a key inflammatory enzyme. researchgate.net Molecular docking studies have further elucidated the interaction of phthalimide derivatives with the active site of COX-2, revealing binding modes similar to those of selective COX-2 inhibitors like celecoxib. nih.gov
Table 2: Anti-inflammatory Activity of Isoindoline-1,3-dione Derivatives
| Derivative Class | Model/Target | Key Findings |
|---|---|---|
| Aminoacetylenic isoindoline-1,3-diones | Carrageenan-induced edema in rats | Significant, dose-dependent reduction of edema mdpi.com |
| Aminoacetylenic isoindoline-1,3-diones | COX-1 and COX-2 enzymes | Non-selective inhibition with IC50 values in the 3.0-3.6 μM range edgccjournal.org |
| 1H-Isoindole-1,3(2H)-dione derivatives | LPS-stimulated macrophages | Significant reduction of COX-2 expression researchgate.net |
| Phthalimide derivatives | COX-2 enzyme (in silico) | Binding energy scores comparable to or higher than celecoxib nih.gov |
The analgesic potential of isoindoline-1,3-dione derivatives has been demonstrated in various preclinical pain models. nih.govresearchgate.net These compounds have shown efficacy in models of tonic, neurogenic, neuropathic, and inflammatory pain. semanticscholar.org
For instance, a study on new N-substituted derivatives of isoindoline-1,3-dione revealed pronounced analgesic effects in the "acetic acid cramps" model in mice. nih.gov Another study on aminoacetylenic isoindoline-1,3-dione derivatives, ZM4 and ZM5, showed significant antinociceptive effects in acetic acid-induced writhing, the hot plate test, and the formalin test in rodents. researchgate.nettandfonline.com
A comprehensive evaluation of four 1H-isoindole-1,3(2H)-dione derivatives (F1–F4) highlighted their broad-spectrum analgesic activity. These compounds were effective in reducing pain in the capsaicin and glutamate tests (neurogenic pain), the formalin test (tonic pain), and in models of oxaliplatin- and streptozotocin-induced neuropathy. semanticscholar.org For example, in the oxaliplatin-induced neuropathy model, a single 10 mg/kg dose of these compounds produced significant anti-allodynic effects, with analgesic activity reaching up to 82.9%. semanticscholar.org
Table 3: Analgesic Activity of Isoindoline-1,3-dione Derivatives in Different Pain Models
| Derivative | Pain Model | Result |
|---|---|---|
| 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione | Acetic acid-induced writhing | Pronounced analgesic effect nih.gov |
| Aminoacetylenic isoindoline-1,3-diones (ZM4, ZM5) | Acetic acid-induced writhing, hot plate, formalin test | Significant reduction in pain behaviors researchgate.nettandfonline.com |
| 1H-Isoindole-1,3(2H)-dione derivatives (F1-F4) | Capsaicin and glutamate tests | Significant reduction in neurogenic pain semanticscholar.org |
| 1H-Isoindole-1,3(2H)-dione derivatives (F1-F4) | Oxaliplatin-induced neuropathy | Significant anti-allodynic activity semanticscholar.org |
Several derivatives of isoindoline-1,3-dione and phthalimide have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. mdpi.commdpi.com
In one study, newly synthesized isoindoline-dione derivatives demonstrated neuroprotective effects in a cellular model of oxidative stress. These compounds were found to reduce intracellular reactive oxygen species (ROS) and increase the expression of NRF2, a key transcription factor in the antioxidant response, and its associated antioxidant genes. mdpi.com
The free radical scavenging activity of phthalimide derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. mdpi.commdpi.com Certain synthesized phthalimide derivatives exhibited good antioxidant activity in these assays. mdpi.com For example, some N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives showed notable antioxidative activity in the DPPH assay. actanaturae.ru Another study on quinoline- and isoindoline-integrated polycyclic compounds also reported significant free radical scavenging activity in DPPH, ABTS, and superoxide anion radical assays. researchgate.net
Table 4: Antioxidant Activity of Isoindoline-1,3-dione and Phthalimide Derivatives
| Compound/Derivative | Assay/Model | Key Findings |
|---|---|---|
| Isoindoline-dione derivatives | SH-SY5Y cells with H2O2-induced oxidative stress | Reduced intracellular ROS, increased NRF2 gene expression mdpi.com |
| Phthalimide derivatives | DPPH radical scavenging assay | Good antioxidant activity mdpi.commdpi.com |
| N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives | DPPH assay | Showed antioxidative activity actanaturae.ru |
| Quinoline- and isoindoline-integrated polycyclic compounds | DPPH, ABTS, superoxide anion radical scavenging assays | Significant antioxidant activity researchgate.net |
The phthalimide scaffold has been explored for its potential in regulating metabolic disorders, with some derivatives showing promising hypoglycemic and antihyperlipidemic effects.
Several N-substituted derivatives of phthalimide are known to possess hypolipidemic activity. mdpi.com Studies have shown that certain phthalimide derivatives can reduce serum levels of total cholesterol and triglycerides in animal models. One study highlighted a new phthalimide derivative, LASSBio-1425, which significantly reduced total cholesterol, triglycerides, and LDL levels while increasing HDL levels in rats on a hypercholesterolemic diet. Other halogenated cyclic imides with an N-phthalimide fraction also demonstrated significant hypolipidemic action in diabetic mice.
In the context of hypoglycemic activity, some phthalimide derivatives have been synthesized and evaluated for their ability to inhibit dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. A study on 3-(phthalimidoethyl)-4-substituted cinnamoyl substituted benzanilides showed in vitro DPP-IV inhibitory activity, and the most potent compounds exhibited hypoglycemic effects in streptozotocin-induced diabetic rats. tandfonline.com
Table 5: Metabolic Regulating Effects of Phthalimide Derivatives
| Activity | Derivative Class/Compound | Model | Key Findings |
|---|---|---|---|
| Antihyperlipidemic | LASSBio-1425 | Hypercholesterolemic rats | Reduced total cholesterol, triglycerides, and LDL; increased HDL |
| Antihyperlipidemic | Halogenated cyclic imides with N-phthalimide | Diabetic mice | Significant hypolipidemic action |
| Hypoglycemic | 3-(phthalimidoethyl)-4-substituted cinnamoyl substituted benzanilides | Streptozotocin-induced diabetic rats | In vivo hypoglycemic activity tandfonline.com |
| Hypoglycemic | 2β,3β-Dihydroxy-18βH-Olean-12-EN-30-OIC Acid | Alloxan-induced diabetic rats | Pronounced hypoglycemic activity nih.gov |
The isoindoline-1,3-dione scaffold and its analogs have been investigated for their effects on the central nervous system, with some derivatives showing potential anxiolytic, antidepressant, and muscle-relaxant properties.
Several studies have explored the anxiolytic-like effects of compounds containing the isoindole or phthalimide structure. For instance, a series of nih.govresearchgate.netdiazaheterofused isoindolol derivatives were evaluated in the elevated plus-maze test in mice, where several compounds induced significant anxiolytic-like effects. mdpi.com Another study synthesized and evaluated a series of phthalimide derivatives for their anxiolytic properties, with N-benzoyl 3-nitro-phthalimide showing activity in the elevated plus-maze model.
Regarding antidepressant effects, while direct evidence for 2-(2-Aminoethyl)isoindoline-1,3-dione is limited, related heterocyclic structures have been studied. For example, a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative was assessed for its antidepressant and anxiolytic-like activity, showing more pronounced anxiolytic-like effects. wikipedia.org
The potential for muscle-relaxant activities is also an area of interest for this class of compounds. A muscle relaxant is a drug that decreases muscle tone and can be used to alleviate symptoms like muscle spasms and pain. While specific studies on the muscle-relaxant properties of this compound are not prominent, the broader class of CNS-acting agents often exhibits a spectrum of activities that can include muscle relaxation.
Table 6: CNS Activities of Isoindoline-1,3-dione and Related Derivatives
| Activity | Compound Class | Model | Key Findings |
|---|---|---|---|
| Anxiolytic-like | nih.govresearchgate.netDiazaheterofused isoindolol derivatives | Elevated plus-maze (mice) | Significant anxiolytic-like effects mdpi.com |
| Anxiolytic | N-benzoyl 3-nitro-phthalimide | Elevated plus-maze (mice) | Increased open arm entries and time |
| Anxiolytic-like | 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivative | Hole-board test (mice) | Dose-dependent anxiolytic-like activity wikipedia.org |
Chk1 Inhibitory and Sedative Properties
There is currently no available scientific data to suggest that this compound possesses inhibitory activity against Checkpoint kinase 1 (Chk1). Furthermore, the sedative properties of this specific compound have not been investigated or reported in published research. While other derivatives of the isoindoline-1,3-dione scaffold have been explored for various biological activities, information regarding the Chk1 inhibitory and sedative effects of this compound remains uncharacterized.
Androgen Receptor Antagonism
A comprehensive search of chemical and biological databases indicates that this compound has not been evaluated as an androgen receptor (AR) antagonist. Consequently, there are no research findings, data tables, or detailed studies available to describe its potential activity in this area. The antagonism of the androgen receptor by this compound is not a subject that has been addressed in the scientific literature to date.
Structure Activity Relationship Sar and Computational Studies
Elucidating Structural Determinants for Biological Activity
The therapeutic potential of isoindoline-1,3-dione derivatives is governed by a delicate interplay of substituent effects, linker properties, and stereochemistry.
The nature of substituents on the isoindoline-1,3-dione framework plays a pivotal role in modulating the bioactivity and pharmacokinetic properties of the resulting compounds. Strategic placement of specific functional groups can significantly alter lipophilicity, metabolic stability, cellular uptake, and binding affinity for target proteins.
For instance, the introduction of a trifluoromethyl group to the aryl ring of certain derivatives has been shown to influence their biological activity. In the context of analgesic compounds, derivatives bearing a 1-(3-trifluoromethphenyl)piperazine moiety have been synthesized and studied. nih.gov Similarly, the incorporation of halogen atoms, such as fluorine, has been a key strategy in the design of potent acetylcholinesterase (AChE) inhibitors. nih.gov Para-fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have demonstrated high inhibitory potency against AChE. nih.gov The size of the substituent on the benzyl (B1604629) moiety is considered important for the activity of these compounds. nih.gov
The addition of hydroxyalkylamino groups has also been explored. Benzylamino-2-hydroxyalkylphthalimide derivatives have been described as moderate and balanced multipotent anti-Alzheimer's agents. nih.gov These substitutions can influence the compound's ability to form hydrogen bonds, a critical interaction for binding to many biological targets.
The following table summarizes the impact of selected substituents on the properties of isoindoline-1,3-dione derivatives:
| Substituent | Effect | Example Application | Reference |
|---|---|---|---|
| Trifluoromethyl | Modulates electronic properties and lipophilicity, potentially enhancing binding affinity and metabolic stability. | Analgesic agents with 1-(3-trifluoromethphenyl)piperazine moiety. | nih.gov |
| Halogen (e.g., Fluoro) | Increases inhibitory potency, likely due to favorable interactions within the enzyme's active site. The size similarity to hydrogen can be a key factor. | Acetylcholinesterase (AChE) inhibitors. | nih.gov |
| Hydroxyalkylamino | Introduces hydrogen bonding capabilities, contributing to multipotent activity. | Anti-Alzheimer's agents. | nih.gov |
The linker connecting the isoindoline-1,3-dione core to other pharmacophoric elements is a critical determinant of biological activity. Its length and flexibility dictate the molecule's ability to adopt an optimal conformation for binding to its target.
Studies on derivatives of isoindoline-1,3-dione with N-benzylpiperidinylamine moieties have shown that the length of the alkyl linker significantly impacts their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, inhibitors with six and seven methylene (B1212753) groups were found to be most promising against AChE, while those with an eight-methylene group linker showed better activity against BuChE. nih.gov This highlights the importance of linker length in achieving target selectivity.
Similarly, in the design of Proteolysis Targeting Chimeras (PROTACs), the length of the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety is crucial for inducing protein degradation. rsc.org The optimal linker length allows for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. rsc.org The concept of linker length modulating the effective concentration of one part of a molecule to another has been explored in various biological systems. nih.gov
In the context of cyclooxygenase (COX) inhibitors, a longer linker between the isoindoline-1,3-dione moiety and an arylpiperazine residue has been shown to increase biological activity, particularly against COX-2. nih.gov This suggests that a more flexible and extended conformation allows for better accommodation within the enzyme's binding site. nih.gov
The phenomenon of chirality has profound implications for the biological activity of isoindoline-1,3-dione derivatives, most famously exemplified by thalidomide (B1683933). nih.govacs.orgweebly.com Thalidomide possesses a chiral center and exists as two enantiomers, (R)- and (S)-thalidomide. acs.org While the (R)-enantiomer exhibits sedative effects, the (S)-enantiomer is responsible for the devastating teratogenic effects observed in the past. acs.orgweebly.com
A critical aspect of thalidomide's chirality is its rapid interconversion (racemization) in biological fluids. nih.govdrugbank.com This means that administering the pure (R)-enantiomer is ineffective in preventing teratogenicity, as it will convert to the harmful (S)-enantiomer in the body. nih.govdrugbank.com The teratogenic activity of thalidomide is highly structure-dependent, requiring both the phthalimide (B116566) and glutarimide (B196013) rings. nih.gov The specific α-linkage between these two rings creates the chiral center, and a β-linkage results in a complete loss of embryopathic activity. nih.gov
The differential biological effects of the thalidomide enantiomers underscore the importance of stereochemistry in drug design and the need to evaluate the activity of individual enantiomers for any chiral compound containing the isoindoline-1,3-dione scaffold.
Molecular Design and Ligand Development Strategies
The versatility of the isoindoline-1,3-dione scaffold has led to its widespread use in various molecular design strategies aimed at developing novel therapeutic agents.
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been effectively employed with the isoindoline-1,3-dione scaffold to create multi-target-directed ligands (MTDLs). nih.govresearchgate.net This approach is particularly relevant for complex diseases with multifactorial pathologies. nih.gov
For example, isoindoline-1,3-dione has been hybridized with N-benzyl pyridinium to create potent acetylcholinesterase inhibitors that can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.govresearchgate.net Similarly, isoindoline-1,3-dione derivatives have been combined with other heterocyclic systems, such as pyrazole, to generate conjugates with potential applications in various therapeutic areas. researchgate.net The isoindoline-1,3-dione moiety can act as a linker to connect different pharmacophores or can itself be a key pharmacophoric element. researchgate.net
The isoindoline-1,3-dione moiety is considered a "privileged structure" in medicinal chemistry. nih.govmdpi.com This term refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov The inherent ability of this scaffold to interact with a variety of proteins makes it an excellent starting point for the rational design of new drugs. mdpi.comnih.gov
The phthalimide moiety's favorable safety profile and its presence in several approved drugs have further cemented its status as a privileged scaffold. nih.gov Its hydrophobic nature can enhance the ability of compounds to cross biological membranes. mdpi.com Numerous studies have leveraged the isoindoline-1,3-dione core to develop compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. nih.govmdpi.com
The following table lists some of the key chemical compounds mentioned in this article:
| Compound Name |
|---|
| 2-(2-Aminoethyl)isoindoline-1,3-dione |
| Thalidomide |
| (R)-thalidomide |
| (S)-thalidomide |
| 1-(3-trifluoromethphenyl)piperazine |
| Benzylamino-2-hydroxyalkylphthalimide |
| N-benzyl pyridinium |
| 2-(2-AMINO-PHENYL)-ISOINDOLE-1,3-DIONE |
| 2-(3-azidopropyl)-isoindole-1,3-dione |
| Lenalidomide (B1683929) |
| Pomalidomide |
| Amphotalide |
| Taltrimide |
| Talmethoprim |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione |
| 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid |
| Metamizole sodium |
In Silico Computational Methodologies
Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of new therapeutic agents. For this compound and its derivatives, these in silico methods provide profound insights into their potential biological activity and mechanism of action at a molecular level.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. nih.gov This method is crucial for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For derivatives of this compound, docking studies have been instrumental in identifying potential antimicrobial and enzyme-inhibitory activities. nih.govrsc.org
The process involves placing the 3D structure of the ligand into the binding site of a protein whose structure has been experimentally determined (e.g., via X-ray crystallography) or modeled. The software then calculates the most stable binding poses, ranked by a scoring function that estimates the binding energy. A lower binding energy typically indicates a more stable and potent interaction. nih.gov
In studies involving isoindoline-1,3-dione derivatives as antimycobacterial agents, molecular docking was used to predict their interaction with the InhA enzyme of Mycobacterium tuberculosis. nih.gov The results indicated that the carbonyl oxygens of the isoindoline-1,3-dione ring act as hydrogen bond acceptors, forming a crucial hydrogen bond with the Tyr158 residue in the enzyme's active site. researchgate.net Furthermore, the 2-substitution on the isoindoline-1,3-dione ring was found to engage in hydrophobic interactions with several other residues, including Phe149, Ile215, and Met199, contributing to the stability of the complex. researchgate.net Similarly, docking studies of derivatives against cyclooxygenase (COX) enzymes revealed that the isoindoline-1,3-dione moiety could interact with key residues like Arg120 and Tyr355. mdpi.com
| Derivative Class | Target Protein | Key Interacting Residues | Types of Interaction | Reference |
|---|---|---|---|---|
| Antimycobacterial Isoindoline-1,3-diones | InhA (M. tuberculosis) | Tyr158, Phe149, Ile215, Met199 | Hydrogen Bonding, Hydrophobic Interactions | nih.govresearchgate.net |
| AChE Inhibitor Isoindoline-1,3-diones | Acetylcholinesterase (AChE) | Catalytic and Peripheral Active Sites | Multiple Interactions | nih.gov |
| COX Inhibitor Isoindoline-1,3-diones | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |
| RSK2 Inhibitor Isoindole-1,3-diones | p90 Ribosomal S6 Kinase 2 (RSK2) | Not specified | Binding Mode Studied | rsc.org |
Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the docked complex and to explore its conformational dynamics in a simulated physiological environment. nih.govnih.gov
Following a promising docking result, the predicted ligand-protein complex is subjected to an MD simulation, typically for a duration of nanoseconds. researchgate.net The stability of the complex is evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A low and stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. researchgate.netnih.gov
Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues. Higher RMSF values for residues in the binding site can signify conformational changes that accommodate the ligand, while stable RMSF values for the ligand itself suggest it remains tightly bound. nih.gov
MD simulations on isoindoline-1,3-dione derivatives complexed with the InhA enzyme have confirmed the stability of the docked poses. nih.gov The low RMSD values observed during these simulations indicated that the ligand-protein complexes were stable, validating the predictions made by molecular docking. researchgate.net Such simulations provide crucial evidence that the predicted binding is not a transient event but a stable interaction, which is a prerequisite for a compound to exert a biological effect.
| System | Simulation Time | Key Parameter | Finding | Reference |
|---|---|---|---|---|
| Isoindoline-1,3-dione derivative-InhA complex | Not Specified | RMSD | Low RMSD value indicates a stable protein-ligand complex. | researchgate.net |
| NCE 2-EGFR complex | 100 ns | RMSD | Values between 2.4 and 2.8 Å confirmed stability. | researchgate.net |
| CD26-caveolin-1 complex | 100 ns | RMSD, Rg, SASA | Analysis of trajectory to compare binding conformations. | nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. scienceopen.com DFT is used to solve the Schrödinger equation, allowing for the accurate calculation of a molecule's electronic structure, which in turn determines its geometry, stability, and chemical reactivity. nih.gov For this compound and its derivatives, DFT is employed to understand their intrinsic properties and predict their behavior in chemical reactions. nih.gov
Key applications of DFT in this context include:
Geometry Optimization: DFT is used to determine the most stable three-dimensional conformation of the molecule by finding the lowest energy structure. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational method. mdpi.com
Electronic Property Analysis: DFT calculations can determine the distribution of electrons within the molecule. This is often visualized through maps of the electrostatic potential (ESP), which show electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For instance, studies have shown an orange color (indicating nucleophilic character) around the carbonyl oxygens of the isoindoline-1,3-dione ring, consistent with their role as hydrogen-bond acceptors in docking studies. researchgate.net
Reactivity Descriptors: From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), various reactivity descriptors can be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
Vibrational Analysis: Theoretical vibrational spectra (e.g., IR spectra) can be calculated and compared with experimental spectra to confirm the structure of a synthesized compound. nih.govresearchgate.net
DFT studies on isoindoline-1,3-dione derivatives have been used to investigate their molecular and electronic properties, providing a theoretical foundation for their observed antimycobacterial activity and illustrating the nature of the bonding within the molecules. nih.gov
Future Research Directions and Emerging Applications
Exploration of Novel Therapeutic Applications for 2-(2-Aminoethyl)isoindoline-1,3-dione Derivatives
The structural versatility of isoindoline-1,3-dione derivatives has led to their investigation across multiple therapeutic areas, moving beyond established applications.
Neurodegenerative Diseases: A primary focus of current research is on Alzheimer's disease. nih.gov Derivatives are being designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key to the cholinergic hypothesis of Alzheimer's. nih.gov Hybrids of isoindoline-1,3-dione and N-benzyl pyridinium (B92312) have shown potent AChE inhibitory activity, with some compounds demonstrating neuroprotective effects against oxidative stress in neuronal cells. nih.govnih.gov Furthermore, certain derivatives have shown potential as anticonvulsant agents, offering a new prototype for antiepileptic drug discovery. benthamdirect.com
Cancer Therapy: Researchers have identified 1,3-dioxoisoindolinyl monoamides as ATP-competitive inhibitors of the S6K1 protein, a downstream target of mTOR. xula.eduxula.edu Since S6K1 is often overexpressed in cancers like breast and prostate cancer, its inhibition presents a promising therapeutic strategy. xula.eduxula.edu Future work aims to synthesize more potent and selective S6K1 inhibitors based on this scaffold. xula.edu
Anti-inflammatory and Analgesic Effects: The phthalimide (B116566) moiety is known to be a valuable pharmacophore for designing new anti-inflammatory and analgesic agents. mdpi.com Research has shown that certain N-substituted phthalimides possess analgesic properties. mdpi.com N-alkyl-isoindoline-1,3-dione derivatives have been identified as good inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.comnih.gov
Antimicrobial and Other Activities: The broad biological profile of this compound class also includes antibacterial and antifungal activities. mdpi.com Some derivatives have also been investigated as potential inhibitors of HIV-1 Reverse Transcriptase. researchgate.net
Table 1: AChE Inhibitory Activity of Isoindoline-1,3-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound | Substituent | Target Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|---|
| Derivative I | Phenyl at piperazine (B1678402) position 4 | AChE | 1.12 | nih.gov |
| Derivative III | Diphenylmethyl moiety | BuChE | 21.24 | nih.gov |
| Compound 7a | para-fluoro substituted | AChE | 2.1 | nih.govnih.gov |
| Compound 7f | para-fluoro substituted | AChE | 2.1 | nih.govnih.gov |
| Compound 7b | para-methyl substituted | AChE | 5.4 | nih.gov |
| Compound 7g | para-methyl substituted | AChE | 4.8 | nih.gov |
| Rivastigmine | Reference Drug | AChE | 11.07 | nih.gov |
Development of Advanced Synthetic Methodologies for Enantiomerically Pure Compounds and Chiral Auxiliaries
The stereochemistry of drug molecules is critical to their therapeutic efficacy and safety. Consequently, the development of methods to synthesize enantiomerically pure isoindoline-1,3-dione derivatives is a significant area of research.
Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is crucial. sigmaaldrich.com This is often achieved using chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net
Common strategies applicable to this compound class include:
Use of Natural Chiral Sources: Many chiral auxiliaries are derived from inexpensive, naturally occurring chiral compounds. researchgate.net
Specific Auxiliaries:
Oxazolidinones: Evans oxazolidinones are widely used auxiliaries that provide high levels of stereocontrol in alkylation and aldol (B89426) reactions. researchgate.net
(R)-phenylglycinol: This has been used to create tricyclic γ-lactams as single diastereoisomers through condensation with 2-formylbenzoic acid. chim.it
Pseudoephedrine: Amides derived from pseudoephedrine can be selectively alkylated, with the stereochemistry directed by the auxiliary's methyl group. wikipedia.org
Camphorsultam: This auxiliary has proven effective in Michael additions and in the construction of chiral oxazoline (B21484) rings. wikipedia.org
These methodologies enable the creation of specific stereoisomers of this compound derivatives, allowing for a more precise evaluation of their biological activities and structure-activity relationships. chim.it The ability to remove and recycle the auxiliary after the synthesis makes this an efficient and cost-effective approach. sigmaaldrich.com
In-depth Mechanistic Investigations of Biological Activities and Protein-Ligand Interactions
Understanding how these compounds interact with their biological targets at a molecular level is essential for rational drug design. Molecular modeling techniques, including docking and dynamic simulations, are invaluable tools in these investigations. nih.gov
Enzyme Inhibition Mechanisms:
Acetylcholinesterase (AChE): Docking studies have revealed that isoindoline-1,3-dione derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov The phthalimide group is thought to interact with the PAS, while moieties like N-benzyl pyridinium bind to the CAS. nih.gov This dual-site interaction can lead to potent inhibition.
Cyclooxygenase (COX): For COX-1, the isoindoline-1,3-dione portion of a derivative can form hydrogen bonds with key amino acid residues like Ser530 and engage in π-π stacking with Trp387. mdpi.comnih.gov The N-substituted part of the molecule can form π-alkyl interactions with other residues, anchoring the inhibitor in the active site. mdpi.comnih.gov
Protein-Ligand Interactions: The specific interactions observed in modeling studies provide a roadmap for designing more effective molecules. Key interactions include:
Hydrogen Bonds: Formed between the carbonyl oxygens of the isoindoline-1,3-dione ring and amino acid residues in the target protein. mdpi.comresearchgate.net
π-π Stacking: Occurs between the aromatic phthalimide ring and aromatic amino acid residues like tryptophan or tyrosine. mdpi.comnih.gov
Hydrophobic Interactions: Involving substituted groups on the isoindoline-1,3-dione nucleus with nonpolar residues in the binding pocket. researchgate.net
These mechanistic studies help to rationalize the observed biological data, such as IC50 values, and guide the synthesis of new derivatives with improved affinity and selectivity. mdpi.comnih.gov
Design and Synthesis of Next-Generation Isoindoline-1,3-dione Based Inhibitors and Therapeutic Agents
The design of new therapeutic agents is an iterative process that builds on existing knowledge of structure-activity relationships (SAR) and molecular mechanisms.
Hybridization Strategy: A common approach involves combining the isoindoline-1,3-dione scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov For example, combining the phthalimide moiety (known to bind to the AChE PAS) with an N-benzyl pyridinium group (which binds to the CAS) led to potent dual-binding AChE inhibitors. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can determine which parts of the molecule are essential for its function. For instance, studies on N-benzyl pyridinium hybrids showed that the size and electronic properties of substituents on the benzyl (B1604629) ring significantly impacted AChE inhibitory activity, with smaller groups like fluoro being favorable. nih.gov
Bioisosteric Replacement: In some cases, replacing a part of the molecule with a bioisostere (a group with similar physical or chemical properties) can improve its drug-like properties without losing activity. acs.org However, replacing the isoindoline-1,3-dione moiety itself has been shown to decrease or abolish activity in certain GABA-A receptor modulators, highlighting its importance as a core scaffold. acs.org
The goal is to develop compounds that are not only potent but also selective for their intended target, which is crucial for minimizing off-target effects. xula.edu
Addressing Challenges in Drug Discovery and Development for This Compound Class
While the isoindoline-1,3-dione class holds great promise, its journey from a laboratory "hit" to an approved drug is fraught with challenges common to the entire field of drug discovery. cas.orgmdpi.com
Predictive Models: A major hurdle is the often-poor predictive power of preclinical models. cas.org Animal models may not accurately recapitulate human diseases or predict human toxicity, leading to failures in clinical trials. azolifesciences.com This is a particular concern for complex conditions like neurodegenerative diseases. azolifesciences.com
High Costs and Long Timelines: The process of bringing a new drug to market is incredibly expensive and time-consuming, with high attrition rates. cas.org Many promising compounds fail during development due to unforeseen issues with efficacy, safety, or pharmacokinetics. azolifesciences.com
Understanding Disease Mechanisms: For many target diseases, the underlying biological mechanisms are not fully understood. cas.org This makes it difficult to identify and validate the best molecular targets for intervention.
Chemical Reactivity and Specificity: Some inhibitor scaffolds can contain problematic functional groups that lead to non-selective enzyme inhibition through undesirable side reactions rather than specific binding. nih.gov Careful experimental design and confirmation are needed to ensure that the observed activity is due to a true, selective interaction with the target. nih.gov
Patient Heterogeneity: Clinical trial failure can also result from the diverse nature of patient populations. azolifesciences.com A drug that works for one subgroup of patients may not work for another, necessitating better methods for patient stratification. azolifesciences.com
Overcoming these challenges will require innovative approaches, including the development of more accurate disease models (such as those using induced pluripotent stem cells), improved collaboration between academia and industry, and a deeper understanding of the molecular pathology of the target diseases. cas.orgazolifesciences.com
Q & A
Q. What are the common synthetic routes for isoindoline-1,3-dione derivatives, and how do reaction conditions influence yield?
Isoindoline-1,3-dione derivatives are typically synthesized via nucleophilic substitution or ring-opening reactions. For example, 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is prepared by reacting 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with substituted amines under pyridine catalysis in n-propanol, achieving yields of 26–37% . Reaction parameters like solvent choice (e.g., DMF for polar intermediates), temperature (e.g., 140°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid) significantly impact yield and purity .
Q. How are isoindoline derivatives characterized structurally, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent integration and coupling constants (e.g., δ 7.8–8.1 ppm for aromatic protons in isoindoline cores) .
- X-ray crystallography : Used to resolve bond angles and distances, as seen in 2-{(1R,2R)-2-[Bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione, where Mogul structural checks validated bond geometry .
- Mass spectrometry : Determines molecular weight (e.g., m/z 301.08 for 2-(2-iodoethyl)isoindoline-1,3-dione) .
Q. What biological activities are associated with isoindoline-1,3-dione scaffolds?
These derivatives exhibit diverse activities, including:
- Anticancer properties : Trifluoromethyl-substituted derivatives enhance lipophilicity and stability, improving cellular uptake .
- Anti-Alzheimer potential : Hydroxyalkylamino derivatives show disease-modifying effects by targeting amyloid-beta aggregation .
- Antiviral activity : Quinoline-isoindoline hybrids inhibit viral replication via quinoline-mediated interference .
Advanced Research Questions
Q. How do substituents like trifluoromethyl or hydroxycyclohexyl groups influence bioactivity and physicochemical properties?
- Trifluoromethyl groups : Increase metabolic stability and lipophilicity (LogP ≈ 1.7–2.1), enhancing blood-brain barrier penetration for CNS-targeted drugs .
- Hydroxycyclohexyl groups : Introduce stereochemical complexity, affecting binding affinity (e.g., trans-4-hydroxycyclohexyl derivatives show higher solubility (PSA ≈ 54.45) than non-polar analogs) .
- Bromine/iodine substituents : Improve electrophilicity for nucleophilic displacement reactions in prodrug design .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Contradictions arise from dynamic processes (e.g., rotamerism in flexible side chains). Strategies include:
- Variable-temperature NMR : Resolves overlapping peaks by slowing molecular motion (e.g., observing distinct signals at −40°C) .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign ambiguous signals, as demonstrated in 2-(6-phenylhex-5-yn-1-yl)isoindoline-1,3-dione .
- Computational modeling : Validates proposed conformers using DFT calculations .
Q. What methodologies optimize the synthesis of chiral isoindoline derivatives for enantioselective applications?
- Asymmetric catalysis : Chiral phosphine ligands in palladium-catalyzed couplings yield enantiomerically pure products (e.g., >90% ee for cyclohexylamino derivatives) .
- Kinetic resolution : Enzymatic hydrolysis of racemic mixtures (e.g., using lipases) separates enantiomers .
- Chiral auxiliaries : Temporary directing groups (e.g., tert-butyldimethylsilyl) enforce stereocontrol during cyclization .
Experimental Design Considerations
Q. How should researchers design assays to evaluate structure-activity relationships (SAR) for isoindoline derivatives?
- Fragment-based screening : Test core scaffolds (e.g., isoindoline alone) versus substituted analogs to identify critical pharmacophores .
- Dose-response curves : Quantify IC values for bioactivity (e.g., anti-Alzheimer activity measured via acetylcholinesterase inhibition) .
- Computational docking : Predict binding modes to targets like β-secretase or viral proteases .
Q. What strategies mitigate side reactions (e.g., dimerization) during isoindoline synthesis?
- Dilution effects : Reduce concentration to favor intramolecular cyclization over dimerization .
- Protecting groups : Temporarily block reactive amines (e.g., phthalimide protection in 2-(2-iodoethyl)isoindoline-1,3-dione synthesis) .
- Low-temperature quenching : Halt reactions at partial conversion to isolate intermediates before side reactions dominate .
Data Interpretation Challenges
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?
- Solvent effects in simulations : Include explicit solvent molecules (e.g., water) to improve docking accuracy .
- Metabolic stability assays : Test compounds in hepatocyte models to account for unmodeled degradation pathways .
- Free-energy perturbation : Refine binding affinity predictions using advanced MD simulations .
Q. What statistical methods validate reproducibility in synthetic yields across batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
